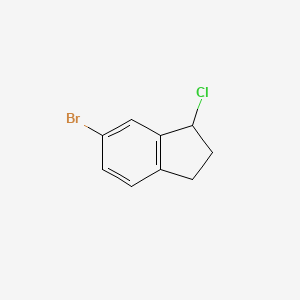

6-Bromo-1-chloro-2,3-dihydro-1H-indene

Description

Historical Context of Dihydroindene Chemistry in Organic Synthesis

The field of organic chemistry, formally named in 1806, initially focused on compounds derived from living organisms. lumenlearning.com A significant paradigm shift occurred in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic precursors, demonstrating that a "vital force" was not necessary for the creation of organic molecules. lumenlearning.com This breakthrough paved the way for the laboratory synthesis of countless organic structures, including those built upon the dihydroindene framework.

The chemistry of indenes and their saturated counterparts, indanes (dihydroindenes), has been an area of study for well over a century. Early work focused on their isolation from coal tar and the exploration of their basic reactivity. wikipedia.org Over time, synthetic chemists developed numerous methods to construct the indane skeleton, such as intramolecular acylation of 3-arylpropanoic acids and various cyclization reactions catalyzed by transition metals. organic-chemistry.org These synthetic advancements allowed for the controlled construction of functionalized indene (B144670) and dihydroindene derivatives, expanding their utility in synthetic organic chemistry. encyclopedia.pubnih.gov

Significance of Halogenated Dihydroindenes in Contemporary Organic Chemistry

Halogenation—the introduction of halogen atoms (F, Cl, Br, I) into a molecule—is a fundamental transformation in organic synthesis. wikipedia.orgmt.com Halogenated organic compounds are pervasive in numerous applications, including pharmaceuticals, polymers, and agrochemicals. mt.comnih.gov

In the context of the dihydroindene scaffold, halogenation imparts unique chemical properties. The introduction of halogens can significantly alter the electronic nature of the molecule, influencing its reactivity and physical properties. pressbooks.pub For instance, the carbon-halogen bond provides a reactive site for further chemical modifications through various reactions, such as nucleophilic substitution and cross-coupling reactions. This makes halogenated dihydroindenes versatile intermediates and building blocks for the synthesis of more complex molecules. The type of halogen and its position on the indane ring can also affect the molecule's polarity and bioavailability, which is a critical consideration in medicinal chemistry and drug development. pressbooks.pub

Academic Research Trajectories Pertaining to 6-Bromo-1-chloro-2,3-dihydro-1H-indene

Academic research specifically focused on this compound appears to be limited, with the compound primarily being available through commercial chemical suppliers. chemicalbook.com Its chemical structure, featuring both a bromine atom on the aromatic ring and a chlorine atom on the aliphatic ring, presents a platform for investigating selective chemical transformations.

Research on structurally similar compounds, such as 5-Bromo-1-chloro-2,3-dihydro-1H-indene, highlights the utility of such dihalogenated systems as intermediates. The bromine atom on the aromatic ring is typically amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The chlorine atom at the benzylic position is susceptible to nucleophilic substitution. This differential reactivity allows for a stepwise and controlled functionalization of the dihydroindene scaffold. While direct studies on this compound are not prominent in the literature, its synthetic potential can be inferred from the established reactivity of bromoarenes and benzylic chlorides.

Review of Current Gaps in Scholarly Understanding of this compound Reactivity and Synthesis

The most significant gap in the scholarly understanding of this compound is the lack of published, peer-reviewed studies detailing its specific synthesis and reactivity. While general methods for the halogenation of dihydroindenes and related compounds exist, optimized and high-yield synthetic routes specifically for this dihalogenated derivative are not readily found in academic literature.

Furthermore, a detailed investigation of its chemical behavior is absent. Key areas that remain unexplored include:

Selective Reactivity: A systematic study of the selective functionalization of the C-Br versus the C-Cl bond under various reaction conditions (e.g., cross-coupling, substitution) has not been reported. Understanding this selectivity is crucial for its application as a synthetic intermediate.

Stereochemistry: The chlorine atom is attached to a chiral center at the C1 position. Research into the stereoselective synthesis of its enantiomers and the stereochemical outcome of its reactions is a significant void.

Spectroscopic Characterization: While basic data is available from commercial suppliers, a comprehensive spectroscopic analysis and structural confirmation in a peer-reviewed context are lacking.

Applications: There is no documented research exploring the use of this compound as a precursor for specific target molecules in fields like medicinal chemistry or materials science.

This lack of dedicated research suggests that this compound is a molecule whose synthetic potential has yet to be fully realized and documented within the academic community.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 371251-08-0 |

| Molecular Formula | C₉H₈BrCl |

| Molecular Weight | 231.52 g/mol |

| Appearance | Data not widely available |

| Boiling Point | Data not widely available |

| Melting Point | Data not widely available |

| Density | Data not widely available |

Note: Physical property data for this specific compound is not extensively published in peer-reviewed literature and is primarily sourced from chemical supplier databases. chemicalbook.com

Strategic Approaches to the Dihydroindene Core Synthesis

The construction of the 2,3-dihydro-1H-indene scaffold, the central structure of the target molecule, can be achieved through various strategic cyclization reactions or by modifying pre-existing indene frameworks.

Cyclization Reactions Leading to the Dihydroindene Framework

The formation of the five-membered ring fused to a benzene (B151609) ring is a key step in synthesizing the dihydroindene core. This is often accomplished through intramolecular reactions, which can be catalyzed by either metals or Brønsted acids.

Transition metal catalysis offers a powerful tool for the synthesis of complex cyclic systems, including the dihydroindene framework. organic-chemistry.org Gold-catalyzed reactions, in particular, have shown utility in the stereoselective synthesis of related indeno-derivatives through cascade reactions involving double cyclization processes. nih.gov These reactions often proceed via the activation of alkynes by gold complexes, leading to intramolecular attacks by nucleophiles to form cyclic structures. nih.gov

Palladium-catalyzed reactions are also prevalent in the synthesis of indene derivatives. For instance, palladium-catalyzed annulation of functionalized (E)-3-(2-bromophenyl) acrylaldehyde with internal alkynes provides a route to a diverse range of functionalized indene derivatives. researchgate.net Rhodium(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives, with regioselectivity influenced by the steric nature of the alkyne substituents. organic-chemistry.org

A notable approach involves the intramolecular Friedel-Crafts acylation, a classic method for forming cyclic ketones. For instance, the cyclization of 3-arylpropanoic acids or their corresponding acyl halides can yield indanones, which are key precursors to dihydroindenes. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) or can be promoted by strong acids like polyphosphoric acid. masterorganicchemistry.comsigmaaldrich.commasterorganicchemistry.com The resulting 1-indanone can then be further functionalized.

Table 1: Examples of Metal-Catalyzed Reactions for Indene/Dihydroindene Synthesis

| Catalyst/Reagent | Starting Material Type | Product Type | Reference |

|---|---|---|---|

| Gold(I) complexes | o-(Alkynyl)styrenes | Indeno[1,2-b]chromene derivatives | nih.gov |

| Palladium(II) acetate | 2-Aryl-1,3-indandiones and alkynes | Spirobi[indene]-1,3-diones | researchgate.net |

| Rhodium(I) catalyst | 2-(Chloromethyl)phenylboronic acid and alkynes | Indene derivatives | organic-chemistry.org |

This table presents a selection of metal-catalyzed methods applicable to the synthesis of the indene core and its derivatives.

Brønsted acids can effectively catalyze the cyclization of appropriately substituted precursors to form the dihydroindene framework. These reactions often proceed through the generation of a carbocation intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring. This method is particularly useful for the synthesis of polysubstituted indenes from diaryl- or alkyl aryl-1,3-dienes. masterorganicchemistry.com

The choice of Brønsted acid and solvent can be crucial for the efficiency and selectivity of the reaction. Strong acids like trifluoromethanesulfonic acid (TfOH) are often employed. masterorganicchemistry.com

Functionalization of Pre-existing Dihydroindene Scaffolds

An alternative to de novo synthesis of the dihydroindene core is the functionalization of a pre-existing indane or indene molecule. This approach allows for the introduction of various substituents onto the carbocyclic framework. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, enabling the introduction of new functional groups with high regioselectivity. researchgate.netbohrium.com

Regioselective and Chemoselective Halogenation Strategies

The introduction of bromine and chlorine atoms at specific positions of the dihydroindene core is a critical step in the synthesis of this compound. This requires highly regioselective and chemoselective halogenation methods.

Direct Halogenation of Dihydroindene Systems with Bromine and Chlorine

The direct halogenation of dihydroindene systems can be challenging due to the presence of multiple reactive sites: the aromatic ring and the benzylic position. The outcome of the reaction is highly dependent on the reaction conditions, including the halogenating agent, catalyst, and solvent.

For the synthesis of this compound, a plausible synthetic route involves the initial synthesis of a 6-bromo-substituted dihydroindene precursor, followed by chlorination at the 1-position. An intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid would yield 6-bromo-2,3-dihydro-1H-inden-1-one. beilstein-journals.org Subsequent reduction of the ketone to an alcohol, followed by substitution with a chlorine atom, would provide the target molecule.

Alternatively, direct halogenation of a pre-formed dihydroindene can be considered. Electrophilic aromatic substitution on the benzene ring is a common method for introducing halogens. For bromination, reagents like N-bromosuccinimide (NBS) are often used, sometimes in the presence of a catalyst to enhance reactivity and selectivity. nsf.gov The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring.

Chlorination at the benzylic C-1 position can be achieved through radical halogenation or by using specific chlorinating agents that favor this position. Copper-catalyzed methods have been developed for the site-selective chlorination of benzylic C-H bonds. nih.gov For instance, a Cu(I)Cl/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide as the oxidant and KCl as the chloride source has been shown to be effective for benzylic chlorination. nih.gov A TEMPO-catalyzed cross-dihalogenation has been reported to produce 2-bromo-1-chloro-2,3-dihydro-1H-indene, indicating that direct dihalogenation of the five-membered ring is feasible under specific conditions. acs.org

Table 2: Reagents for Regioselective Halogenation

| Halogenating Agent | Position of Halogenation | Catalyst/Conditions | Substrate Type | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Aromatic Ring | Acetonitrile, 60 °C | Aromatic compounds | nsf.gov |

| Bromine (Br₂) | α-to-carbonyl | Acetic acid | 1-Indanone derivatives | beilstein-journals.org |

| N-Chlorosuccinimide (NCS) | Benzylic C-H | Cu(I)Cl/bis(oxazoline), NFSI, KCl | Alkyl arenes | nih.gov |

This table provides examples of halogenating agents and conditions used to achieve regioselectivity in the halogenation of aromatic and benzylic positions.

Advanced Synthetic Methodologies for this compound and its Precursors

The synthesis of specifically substituted dihydroindene scaffolds, such as this compound, is a topic of significant interest in medicinal and materials chemistry due to the utility of the indane core as a building block for more complex molecules. The strategic introduction of halogen substituents at both the aromatic and aliphatic positions requires a careful selection of synthetic methodologies. This article details advanced synthetic strategies, focusing on halogenation techniques, multi-step routes involving indanone intermediates, and reductive transformations.

1 Halogenation Strategies

The introduction of halogen atoms onto the indane framework can be achieved through distinct mechanisms depending on whether the aromatic ring or the aliphatic cyclopentane (B165970) ring is being functionalized.

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org To introduce a bromine atom onto the benzene ring of an indane precursor, such as 1-chloro-2,3-dihydro-1H-indene, an electrophilic aromatic bromination is employed. This reaction type typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the bromine molecule. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The mechanism involves the formation of a highly electrophilic complex between the halogen and the Lewis acid, which is then attacked by the electron-rich benzene ring. wikipedia.orgyoutube.com This initial attack is the slow, rate-determining step and results in the temporary loss of aromaticity and the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edulibretexts.org In the final, rapid step, a proton is removed from the intermediate, restoring aromaticity and yielding the brominated product. masterorganicchemistry.commsu.edulibretexts.org

The regioselectivity of the substitution is governed by the existing substituents on the aromatic ring. The fused alkyl ring of the 1-chloroindane precursor is an activating, ortho-, para-directing group. Consequently, bromination is directed to the positions para (position 6) and ortho (position 4) to the cyclopentane ring fusion. Careful control of reaction conditions can favor the formation of the desired 6-bromo isomer.

Table 1: Reagents for Electrophilic Aromatic Bromination

| Reagent System | Role of Reagent | Reference |

|---|---|---|

| Br₂ / FeBr₃ | FeBr₃ polarizes the Br-Br bond, creating a potent electrophile (Br⁺ source). | libretexts.org |

| Br₂ / AlCl₃ | AlCl₃ functions as a Lewis acid to activate the bromine molecule. | wikipedia.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Used for bromination of deactivated aromatic rings. | wikipedia.org |

Introducing a chlorine atom at the C-1 position of the cyclopentane ring of a precursor like 6-bromo-2,3-dihydro-1H-indene requires a different approach, namely free-radical halogenation. wikipedia.org This reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is typically initiated by UV light or a radical initiator. wikipedia.org

The reaction proceeds via a free-radical chain mechanism involving three stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: UV radiation causes homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the indane ring, creating a carbon-centered radical. This radical then reacts with another Cl₂ molecule to form the chlorinated product and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

The C-1 position of the dihydroindene ring is a benzylic carbon. Hydrogen atoms at benzylic positions are particularly susceptible to abstraction by halogen radicals because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. This inherent stability leads to high selectivity for halogenation at the C-1 position over the C-2 position. While chlorination can sometimes be unselective, the enhanced stability of the benzylic radical intermediate strongly favors the formation of the 1-chloro derivative. wikipedia.org

2 Hydrohalogenation of Indene Derivatives

An alternative strategy for introducing the 1-chloro substituent involves the hydrohalogenation of an indene precursor, such as 6-bromo-1H-indene. This reaction is an electrophilic addition where a hydrogen halide (e.g., HCl) is added across the double bond of the alkene portion of the indene. masterorganicchemistry.com

The reaction mechanism begins with the protonation of the double bond by the acid, which forms a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by the nucleophilic attack of the halide anion (Cl⁻) on the carbocation. The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. pressbooks.pubyoutube.com In the case of 6-bromo-1H-indene, the proton adds to the C-2 position, leading to the formation of a more stable benzylic carbocation at the C-1 position. The subsequent attack by the chloride ion at C-1 yields the target this compound. nih.gov

3 Sequential Introduction of Bromine and Chlorine Substituents

The synthesis of this compound requires the sequential introduction of both halogens. The order of these steps is critical for a successful synthesis.

Route A: Bromination then Chlorination: This route would begin with 2,3-dihydro-1H-indene (indane). First, an electrophilic aromatic bromination is performed to produce 6-bromo-2,3-dihydro-1H-indene. The bromo-substituted indane is then subjected to free-radical chlorination, which selectively introduces a chlorine atom at the activated C-1 benzylic position.

Route B: Chlorination then Bromination: This pathway starts with the free-radical chlorination of indane to yield 1-chloro-2,3-dihydro-1H-indene. This intermediate is then subjected to electrophilic aromatic bromination. The chloroalkyl group on the ring is ortho-, para-directing, which would favor the introduction of bromine at the 6-position, leading to the final product.

The choice between these routes may depend on factors such as the availability of starting materials, reaction yields, and the ease of purification of intermediates.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJBOCLEVXDXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625118 | |

| Record name | 6-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371251-08-0 | |

| Record name | 6-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371251-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reaction Pathways of 6 Bromo 1 Chloro 2,3 Dihydro 1h Indene

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The substituents already present on the aromatic ring significantly influence the rate and regioselectivity of subsequent substitutions. In 6-Bromo-1-chloro-2,3-dihydro-1H-indene, the benzene ring is substituted with a bromo group at the C-6 position and an alkyl group (the fused dihydroindene ring) at the C-3a and C-7a positions.

Halogens, such as bromine, are a unique class of substituents in EAS. They are considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. researchgate.netunacademy.com However, they are ortho-, para- directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the attack at these positions. researchgate.netmasterorganicchemistry.com

The fused aliphatic ring acts as an alkyl substituent, which is an activating, ortho-, para-directing group. The directing effects of both the bromo group and the alkyl portion of the dihydroindene ring must be considered. The bromine at C-6 directs incoming electrophiles to the positions ortho (C-5 and C-7) and para (C-3, which is unavailable) to it. The alkyl ring directs to its ortho (C-4 and C-7) and para (C-5) positions. The combined influence of these groups reinforces substitution at the C-5 and C-7 positions, which are ortho to the bromine atom. Steric hindrance may influence the ratio of substitution at these two positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com The conditions for these reactions typically involve a strong electrophile generated in situ with the help of a catalyst.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Typical Electrophile (E+) | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Bromo-1-chloro-5-nitro-2,3-dihydro-1H-indene and 6-Bromo-1-chloro-7-nitro-2,3-dihydro-1H-indene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5,6-Dibromo-1-chloro-2,3-dihydro-1H-indene and 6,7-Dibromo-1-chloro-2,3-dihydro-1H-indene |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(6-Bromo-1-chloro-2,3-dihydro-1H-inden-5-yl)ethan-1-one and 1-(6-Bromo-1-chloro-2,3-dihydro-1H-inden-7-yl)ethan-1-one (for R=CH₃) |

Nucleophilic Substitution Reactions at Halogenated Carbon Centers

This compound possesses two halogenated carbon centers with vastly different reactivities towards nucleophiles: an sp²-hybridized carbon on the aromatic ring and an sp³-hybridized carbon in the aliphatic ring.

Aryl halides are generally unreactive towards nucleophilic substitution reactions under standard conditions. researchwithrutgers.com The reaction is difficult because the nucleophile is repelled by the electron-rich aromatic π-system, and the carbon-bromine bond is strengthened by partial double-bond character due to resonance. For a nucleophilic aromatic substitution (SNA_r) to occur via the common addition-elimination mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the bromine atom). beilstein-journals.orglibretexts.org

Since this compound lacks such activating groups, substitution at the C-6 position requires extreme conditions of high temperature and pressure. Under such forcing conditions, the reaction may proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate.

The chlorine atom at the C-1 position is attached to a secondary, benzylic carbon. Benzylic halides are significantly more reactive than typical secondary alkyl halides in nucleophilic substitution reactions because the carbocation intermediate in an S_N1 pathway is resonance-stabilized by the adjacent aromatic ring. chemicalnote.com The benzylic position is also accessible for backside attack in an S_N2 pathway. masterorganicchemistry.com

The specific mechanism, S_N1 or S_N2, is determined by several factors, including the strength of the nucleophile, the solvent, and the stability of the potential carbocation. pharmaguideline.comwikipedia.org

S_N2 Mechanism: This pathway is favored by strong, typically anionic, nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) in polar aprotic solvents (e.g., acetone, DMSO). The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-1 position. masterorganicchemistry.com

S_N1 Mechanism: This pathway is favored by weak, neutral nucleophiles (e.g., H₂O, ROH) in polar protic solvents (e.g., ethanol, water). The reaction proceeds in two steps: first, the C-Cl bond breaks to form a resonance-stabilized secondary benzylic carbocation, which is then attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. chemicalnote.commasterorganicchemistry.com

Table 2: Mechanistic Pathways for Nucleophilic Substitution at the C-1 Position

| Condition | Favored Mechanism | Nucleophile Example | Solvent Example | Product Characteristics |

| Strong Nucleophile, Polar Aprotic Solvent | S_N2 | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | Inversion of stereochemistry |

| Weak Nucleophile, Polar Protic Solvent | S_N1 | Ethanol (CH₃CH₂OH) | Ethanol (acts as solvent and nucleophile) | Racemization (mixture of retention and inversion) |

Redox Chemistry of this compound

The redox chemistry of this molecule involves either the removal of the halogen substituents through reduction or the oxidation of the dihydroindene ring structure.

The carbon-halogen bonds can be cleaved reductively. Catalytic hydrogenation is a common and effective method for dehalogenation. organic-chemistry.org This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). ukim.mk

The reactivity of halogens towards hydrogenolysis follows the order I > Br > Cl > F, corresponding to the C-X bond strength. organic-chemistry.org This difference in reactivity allows for selective reduction. The C-Br bond in this compound can be selectively reduced in the presence of the C-Cl bond by using milder conditions or a specific catalyst system. beilstein-journals.orgukim.mk Complete dehalogenation to form 2,3-dihydro-1H-indene would require more forcing conditions.

Other reductive methods include the use of active metals (like sodium in liquid ammonia) or metal hydrides, though catalytic hydrogenation is often preferred for its cleaner reaction profile.

The dihydroindene moiety contains two benzylic positions (C-1 and C-3) that are susceptible to oxidation. The aromatic ring itself is generally resistant to oxidation except under very harsh conditions that would likely destroy the molecule.

Oxidation of alkylarenes, particularly at the benzylic position, can be achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comyoutube.com The presence of at least one benzylic hydrogen is a requirement for this reaction. masterorganicchemistry.com

In this compound, both C-1 and C-3 have benzylic hydrogens. Treatment with a strong oxidant like hot, basic KMnO₄ followed by acidic workup would be expected to oxidize the benzylic C-H bonds. The benzylic methylene (B1212753) group at C-3 would likely be oxidized to a carbonyl group. The C-1 position, already bearing a chloro group, would also be susceptible to oxidation, potentially leading to the formation of a ketone at that position (an indanone derivative) with the loss of HCl. researchgate.netyoutube.com Under vigorous conditions, oxidative cleavage of the C-C bonds in the aliphatic ring can occur. youtube.com

The expected major product from the controlled benzylic oxidation would be 6-Bromo-1-chloro-2,3-dihydro-1H-inden-3-one or further oxidized products, depending on the reaction conditions.

Rearrangement Reactions and Carbocation Chemistry of this compound

Under conditions that favor ionization, such as in polar protic solvents (solvolysis) or in the presence of a Lewis acid, the chloride at the C1 position is expected to depart, generating a secondary carbocation, the 6-Bromo-2,3-dihydro-1H-inden-1-yl cation. This secondary carbocation is a high-energy intermediate and is poised to undergo rearrangements to achieve a more stable electronic configuration.

Several rearrangement pathways are plausible for this intermediate:

1,2-Hydride Shift: The most probable rearrangement is a 1,2-hydride shift from the adjacent C2 position. This would transform the initial secondary carbocation into a more stable tertiary carbocation, the 6-Bromo-2,3-dihydro-1H-inden-2-yl cation. Such shifts are common in carbocation chemistry and proceed through a low-energy transition state. The driving force for this rearrangement is the increased stability of the resulting carbocation.

Wagner-Meerwein Rearrangement: This class of reactions involves the 1,2-migration of an alkyl or aryl group. In the context of the 6-Bromo-2,3-dihydro-1H-inden-1-yl cation, a Wagner-Meerwein type rearrangement could theoretically occur, though it is generally less favored than a hydride shift if a hydrogen is available for migration on an adjacent carbon.

Neighboring Group Participation (Anchimeric Assistance): The fused benzene ring can potentially participate in the stabilization of the positive charge at C1. This would involve the formation of a bridged intermediate known as a phenonium ion. In this scenario, the π-electrons of the aromatic ring would attack the carbocation center, delocalizing the positive charge over the aromatic ring and the C1 and Cα carbons. This type of participation can significantly influence the rate and stereochemistry of solvolysis reactions.

The relative contribution of these pathways would depend on the specific reaction conditions, including the solvent and the nature of any nucleophiles present.

| Potential Rearrangement Pathway | Initial Carbocation | Resulting Carbocation | Driving Force |

| 1,2-Hydride Shift | Secondary (at C1) | Tertiary (at C2) | Increased carbocation stability |

| Wagner-Meerwein Rearrangement | Secondary (at C1) | Rearranged secondary or tertiary | Relief of ring strain, increased stability |

| Neighboring Group Participation | Secondary (at C1) | Bridged Phenonium Ion | Delocalization of positive charge |

Exploration of Reaction Intermediates and Transition States

The reaction pathways of this compound are dictated by the energies of the transient species involved: reaction intermediates and transition states. A theoretical exploration of these species provides insight into the likely mechanistic outcomes.

Reaction Intermediates:

The primary reactive intermediate in the rearrangement reactions of this compound is the 6-Bromo-2,3-dihydro-1H-inden-1-yl cation . This is a secondary carbocation, with the positive charge localized on the C1 carbon. The geometry at C1 is expected to be trigonal planar, with the empty p-orbital perpendicular to the plane of the three substituents.

Should a 1,2-hydride shift occur, the resulting intermediate would be the 6-Bromo-2,3-dihydro-1H-inden-2-yl cation . This tertiary carbocation is significantly more stable than its secondary precursor due to the electron-donating effects of the three attached carbon atoms.

In the case of neighboring group participation, the intermediate would be a phenonium ion . This is a non-classical carbocation where the positive charge is delocalized across the C1 carbon, the adjacent aromatic carbon, and the π-system of the benzene ring.

Transition States:

Each step in a reaction mechanism proceeds through a high-energy transition state. For the rearrangement of the 6-Bromo-2,3-dihydro-1H-inden-1-yl cation, the following transition states can be envisaged:

Transition State for 1,2-Hydride Shift: This would involve a three-center, two-electron bond where the migrating hydrogen is partially bonded to both the C1 and C2 carbons. Computational studies on similar hydride shifts suggest a relatively low activation barrier for this process.

Transition State for Wagner-Meerwein Rearrangement: The transition state for an alkyl or aryl shift would similarly involve a bridged structure where the migrating group is partially bonded to both the origin and destination carbons.

Transition State for Phenonium Ion Formation: The formation of a phenonium ion would proceed through a transition state where the π-electron cloud of the benzene ring is beginning to interact with the empty p-orbital of the C1 carbocation.

The relative energies of these transition states will determine the preferred reaction pathway. It is highly probable that the transition state for the 1,2-hydride shift is the lowest in energy, making it the most likely rearrangement to occur.

| Transient Species | Description | Key Structural Features | Relative Stability |

| Intermediate: 6-Bromo-2,3-dihydro-1H-inden-1-yl cation | Secondary carbocation | Trigonal planar at C1, empty p-orbital | Least Stable |

| Intermediate: 6-Bromo-2,3-dihydro-1H-inden-2-yl cation | Tertiary carbocation | Trigonal planar at C2, empty p-orbital | Most Stable |

| Intermediate: Phenonium Ion | Non-classical carbocation | Bridged, delocalized positive charge | Intermediate |

| Transition State: Hydride Shift | Three-center, two-electron bond | H partially bonded to C1 and C2 | Lower energy barrier |

| Transition State: Phenonium Ion Formation | Developing π-complex | Interaction between aryl ring and C1 | Higher energy barrier (likely) |

Stereochemical Considerations and Asymmetric Synthesis of 6 Bromo 1 Chloro 2,3 Dihydro 1h Indene Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

The creation of a specific stereoisomer of 6-bromo-1-chloro-2,3-dihydro-1H-indene hinges on the ability to control the formation of the stereocenter at the C1 position. Enantioselective strategies aim to produce a single enantiomer, while diastereoselective methods are employed when multiple stereocenters are present, controlling the relative configuration between them.

A common and effective approach to introduce chirality at the C1 position is through the asymmetric reduction of the corresponding prochiral ketone, 6-bromo-1-indanone (B133036). This transformation can be achieved with high enantioselectivity using various chiral reducing agents or catalytic systems. For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane®) or amino acids, have been successfully used for the enantioselective reduction of ketones.

Furthermore, catalytic asymmetric hydrogenation represents a powerful tool. wikipedia.orgyoutube.com Chiral metal complexes, often employing ruthenium, rhodium, or iridium coordinated to chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), can facilitate the addition of hydrogen across the carbonyl double bond with high facial selectivity, leading to the desired chiral 6-bromo-1-indanol. whiterose.ac.uk Subsequent conversion of the hydroxyl group to a chlorine atom, for instance, via an SN2 reaction with a chlorinating agent like thionyl chloride or oxalyl chloride, would proceed with inversion of configuration, thus establishing the stereochemistry at C1.

Diastereoselective strategies become relevant when considering derivatives of this compound with additional stereocenters. For example, if a substituent is present on the five-membered ring, the approach to the carbonyl group during reduction or the substitution at C1 can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. The inherent steric and electronic properties of the substrate play a crucial role in directing the stereochemical outcome in such substrate-controlled reactions.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. wikipedia.orgmdpi.com This strategy leverages the existing chirality of the starting material, which is incorporated into the final product, thereby avoiding the need for an asymmetric induction step.

For the synthesis of chiral this compound derivatives, a suitable starting material from the chiral pool would ideally contain a pre-existing stereocenter that can be elaborated into the indane framework. For instance, enantiopure amino acids, such as phenylalanine or tyrosine derivatives, could potentially serve as precursors. The synthesis would involve a series of transformations to construct the indane ring system while preserving the initial stereochemistry.

While direct application of chiral pool synthesis to this specific halogenated indane is not widely documented, the general principles can be applied. For example, a chiral precursor containing a benzene (B151609) ring and a side chain with a defined stereocenter could undergo intramolecular Friedel-Crafts acylation or alkylation to form the indane skeleton. The challenge lies in designing a synthetic route that efficiently converts a chiral pool molecule into the target structure without racemization.

Asymmetric Catalysis in the Preparation of Chiral Dihydroindene Scaffolds

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral compounds with high enantiomeric excess using only a small amount of a chiral catalyst. rsc.org This approach is highly atom-economical and is widely applicable to the synthesis of various chiral scaffolds, including dihydroindenes.

As previously mentioned, the asymmetric hydrogenation of 6-bromo-1-indanone is a prime example of asymmetric catalysis. whiterose.ac.uk The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity. The catalyst forms a transient chiral complex with the substrate, creating a chiral environment that directs the hydrogenation to one face of the carbonyl group.

Another powerful asymmetric catalytic method involves the use of chiral Lewis acids. A chiral Lewis acid can coordinate to the carbonyl oxygen of 6-bromo-1-indanone, rendering it more electrophilic and simultaneously shielding one of its faces. Subsequent reduction with an achiral reducing agent, such as a borohydride, would then proceed with high enantioselectivity.

Furthermore, organocatalysis has emerged as a valuable alternative to metal-based catalysis. Chiral amines, phosphoric acids, or thioureas can catalyze a variety of transformations, including reductions and carbon-carbon bond-forming reactions, with excellent stereocontrol. For instance, a chiral organocatalyst could be employed in the asymmetric reduction of an imine derived from 6-bromo-1-indanone, which would then be hydrolyzed to the corresponding chiral amine and subsequently converted to the chloro-derivative.

The following table summarizes some potential catalytic systems for the asymmetric synthesis of 6-bromo-1-indanol, a key precursor to the target compound.

| Catalyst System | Reaction Type | Potential Enantioselectivity |

| Ru-BINAP | Asymmetric Hydrogenation | High |

| Rh-DuPhos | Asymmetric Hydrogenation | High |

| Chiral Oxazaborolidine (CBS) | Asymmetric Reduction | High |

| Chiral Lewis Acid + Reducing Agent | Asymmetric Reduction | Moderate to High |

| Chiral Organocatalyst (e.g., from proline) | Asymmetric Reduction | Moderate to High |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This technique can be applied to enrich one enantiomer from a racemic mixture of this compound or its precursors.

In a typical kinetic resolution scenario, a racemic mixture of 6-bromo-1-indanol could be subjected to an acylation reaction using a chiral acylating agent or a chiral catalyst. unipd.it One enantiomer will react faster than the other, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. The separation of the ester from the alcohol then provides both enantiomers in enriched form. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow). A higher selectivity factor leads to a more efficient separation.

Enzymes are particularly effective catalysts for kinetic resolutions due to their high enantioselectivity. Lipases, for example, are commonly used to catalyze the acylation or hydrolysis of alcohols and esters with high enantiomeric discrimination. A racemic mixture of 6-bromo-1-indanol could be treated with a lipase (B570770) in the presence of an acyl donor, resulting in the selective acylation of one enantiomer.

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. rsc.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with a maximum yield of 100%. For the synthesis of a single enantiomer of 6-bromo-1-indanol, a DKR process would involve the enantioselective reduction of 6-bromo-1-indanone, coupled with a racemization catalyst that continuously interconverts the enantiomers of the starting ketone.

The following table outlines potential kinetic resolution strategies for enriching enantiomers of 6-bromo-1-indanol.

| Resolution Method | Chiral Reagent/Catalyst | Products |

| Acylation | Chiral Acylating Agent | Enantioenriched Ester + Enantioenriched Alcohol |

| Enzymatic Acylation | Lipase + Acyl Donor | Enantioenriched Ester + Enantioenriched Alcohol |

| Enzymatic Hydrolysis | Lipase | Enantioenriched Alcohol + Enantioenriched Ester |

| Dynamic Kinetic Resolution | Asymmetric Reduction Catalyst + Racemization Catalyst | Single Enantiomer of Alcohol |

Advanced Structural Elucidation and Spectroscopic Analysis of 6 Bromo 1 Chloro 2,3 Dihydro 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

No experimental ¹H NMR or ¹³C NMR spectra, nor any 2D NMR (COSY, HSQC, HMBC, NOESY) studies for 6-Bromo-1-chloro-2,3-dihydro-1H-indene have been found in published literature.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Specific chemical shift data (δ), coupling constants (J), and signal multiplicities for the protons and carbons of this compound are not available.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

There are no published 2D NMR correlation data to confirm the connectivity of the proton and carbon skeletons or to elucidate the stereochemical and conformational aspects of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

No experimental Fourier-Transform Infrared (FT-IR) or Raman spectra are available. Consequently, a detailed assignment of vibrational frequencies corresponding to the functional groups (e.g., C-H aromatic, C-H aliphatic, C-Br, C-Cl, C=C aromatic) cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While theoretical mass-to-charge ratios can be predicted, no experimental mass spectrometry data, including the molecular ion peak and the characteristic fragmentation pattern resulting from electron ionization, have been published for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. As a result, precise data on its solid-state structure, including bond lengths, bond angles, and crystal packing, are not available.

Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Chloro 2,3 Dihydro 1h Indene

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic structure of molecules. These calculations can predict molecular geometries, energies, and a host of other properties that are critical for understanding chemical reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 6-Bromo-1-chloro-2,3-dihydro-1H-indene, DFT can be employed to investigate various potential reaction mechanisms. For instance, in nucleophilic substitution reactions, DFT calculations can map out the potential energy surface, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the factors that control the regioselectivity and stereoselectivity of such reactions.

The presence of two different halogen atoms, bromine and chlorine, on the indane scaffold presents interesting questions regarding their relative reactivity. DFT studies can elucidate the electronic effects of these halogens on the aromatic ring and the aliphatic portion of the molecule. By calculating properties such as atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. For example, the calculated LUMO distribution would indicate the regions of the molecule most susceptible to nucleophilic attack, while the HOMO distribution would highlight the most probable sites for electrophilic substitution on the aromatic ring.

A hypothetical DFT study on the nucleophilic substitution at the benzylic position (C1) could compare the energy barriers for the displacement of the chloride versus a hypothetical bromide at the same position, thus providing insight into the leaving group ability in the context of the entire molecular structure.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and electronic stability of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Provides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Energy Landscapes

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar and can adopt different conformations, often referred to as "envelope" or "twist" forms. The presence of bulky halogen substituents at positions 1 and 6 will significantly influence the conformational preferences of the molecule. Quantum mechanical calculations, particularly at the DFT level, are instrumental in exploring the potential energy landscape of this compound.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, an MD simulation would reveal the flexibility of the indane ring system and the rotational freedom of the C-Cl bond. By analyzing the trajectory, one can observe transitions between different conformations and calculate the timescale of these events. This information is particularly valuable for understanding how the molecule might interact with other molecules or a biological receptor, as conformational changes are often integral to these processes. The simulation would also provide insights into the solvent effects on the conformational equilibrium, as the surrounding solvent molecules are explicitly included in the calculation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.

Using methods such as Gauge-Including Atomic Orbital (GIAO) in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be compared to experimental spectra to confirm the structure of the molecule and to assign the resonances to specific atoms.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For halogenated compounds, it is often necessary to use basis sets that include polarization and diffuse functions to accurately describe the electronic environment around the halogen atoms.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 5.1 | 65.2 |

| C2-H₂ | 2.3, 2.8 | 32.5 |

| C3-H₂ | 2.9, 3.1 | 30.8 |

| C4-H | 7.2 | 127.5 |

| C5-H | 7.0 | 125.0 |

| C7-H | 7.4 | 121.8 |

Note: These are hypothetical values for illustrative purposes.

Theoretical Studies on Halogen Bonding and Intermolecular Interactions

Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The presence of both a bromine and a chlorine atom in this compound makes it an interesting candidate for studying halogen bonding.

Theoretical calculations can be used to characterize the nature and strength of potential halogen bonds that this molecule could form. By placing a Lewis base, such as a water molecule or an ammonia (B1221849) molecule, in the vicinity of the bromine or chlorine atom, the interaction energy can be calculated. Analysis of the geometry of the complex and the electron density distribution can confirm the presence of a halogen bond. The "sigma-hole," a region of positive electrostatic potential on the outer surface of the halogen atom along the extension of the covalent bond, is a key indicator of the ability of a halogen to participate in halogen bonding. DFT calculations can map the electrostatic potential on the molecular surface, visualizing these sigma-holes and predicting the directionality of halogen bonding.

These theoretical studies are crucial for understanding how this compound might self-assemble in the solid state or interact with other molecules in solution, which has implications for its physical properties and potential applications in materials science and medicinal chemistry.

| Interaction Type | Donor Atom | Acceptor Atom | Hypothetical Interaction Energy (kcal/mol) |

| Halogen Bond | Br | O (from water) | -3.5 |

| Halogen Bond | Cl | N (from ammonia) | -2.8 |

| van der Waals | Aromatic Ring | Aromatic Ring (π-π stacking) | -2.0 |

Role As a Versatile Chemical Scaffold and Precursor in Complex Chemical Synthesis

Utility of 6-Bromo-1-chloro-2,3-dihydro-1H-indene as a Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from its unique structural features. The molecule incorporates a 2,3-dihydro-1H-indene framework, which is a common motif in pharmacologically active compounds and materials science. The presence of two different halogen atoms—a bromine atom on the aromatic ring and a chlorine atom at a benzylic position—offers orthogonal chemical handles for a variety of transformations.

The benzylic chlorine at the C-1 position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. In contrast, the bromine atom at the C-6 position is relatively stable towards nucleophiles but is an excellent participant in metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for its role as a versatile building block, enabling chemists to selectively modify one part of the molecule while leaving the other intact for subsequent reactions. This step-wise functionalization is a key strategy in the synthesis of complex target molecules.

Synthesis of Diverse Dihydroindene Derivatives via Functionalization

The dual halogenation of this compound opens up numerous pathways for the synthesis of a diverse array of dihydroindene derivatives. researchgate.net The functionalization can be selectively targeted to either the C-1 or C-6 position.

Reactions at the C-1 Position (Benzylic Chloride): The chlorine atom at the benzylic C-1 position is readily displaced by various nucleophiles. This allows for the introduction of oxygen, nitrogen, sulfur, and carbon-based functional groups. For instance, reaction with alkoxides can yield ether derivatives, while amines can be used to synthesize corresponding amino-indenes.

Reactions at the C-6 Position (Aryl Bromide): The bromo group on the aromatic ring is a key functional group for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids to form a new C-C bond, attaching new aryl or alkyl groups. organic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Heck Coupling: Reaction with alkenes to append vinyl groups.

This selective functionalization allows for the creation of a large library of substituted dihydroindene compounds from a single, readily accessible precursor.

| Position | Halogen | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|---|

| C-1 | Chlorine | Nucleophilic Substitution | ROH/Base, RNH₂, RSH, CN⁻ | Ether, Amine, Thiol, Nitrile |

| C-6 | Bromine | Suzuki Coupling | ArB(OH)₂, Pd catalyst, Base | Bi-aryl system |

| C-6 | Bromine | Sonogashira Coupling | R-C≡CH, Pd/Cu catalysts, Base | Alkynylarene |

| C-6 | Bromine | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Arylamine |

| C-6 | Bromine | Heck Coupling | Alkene, Pd catalyst, Base | Styrenyl derivative |

Strategic Integration into Polycyclic Systems and Complex Molecular Architectures

The ability to perform sequential and selective reactions on this compound makes it an ideal substrate for the construction of complex polycyclic systems. Synthetic strategies can be designed where the indene (B144670) unit is strategically integrated into larger molecular frameworks.

For example, a synthetic route could first involve a nucleophilic substitution at the C-1 position to introduce a side chain containing another reactive group. Following this, a metal-catalyzed intramolecular cyclization reaction involving the bromo group at the C-6 position could be employed to form a new ring fused to the indene core. This approach, known as annulation, is a powerful method for building polycyclic aromatic hydrocarbons or complex heterocyclic systems that are of interest in medicinal chemistry and materials science. The rigid nature of the dihydroindene scaffold can serve to orient appended functionalities in a well-defined three-dimensional space, which is critical for designing molecules with specific biological activities or material properties.

Application as a Precursor in Materials Science Research (e.g., polymers, liquid crystal displays)

While specific applications of this compound in materials science are not extensively documented, its structure suggests significant potential as a precursor for advanced materials. The indene core is a rigid, planar-like structure that can be a valuable component in polymers and liquid crystals.

Polymers: Through functionalization, this compound can be converted into a bifunctional monomer suitable for polymerization. For instance, a Suzuki coupling reaction could add a vinyl or another polymerizable group at the C-6 position. The resulting monomer could then be used in polymerization reactions (e.g., addition or condensation polymerization) to create polymers incorporating the rigid indene unit in their backbone. Such polymers are expected to exhibit enhanced thermal stability and specific mechanical properties due to the rigid nature of the indene scaffold.

Liquid Crystal Displays (LCDs): The rigid, rod-like shape of certain indene derivatives makes them suitable candidates for the synthesis of liquid crystals. chemistryviews.org The this compound scaffold can be elaborated through the synthetic methods described above to attach long alkyl or alkoxy chains and other polar groups, which are characteristic features of liquid crystalline molecules. The ability to precisely control the molecular architecture through selective functionalization could lead to new liquid crystal materials with tailored properties for display applications. chemistryviews.org

Future Research Directions and Outlook for 6 Bromo 1 Chloro 2,3 Dihydro 1h Indene Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 6-Bromo-1-chloro-2,3-dihydro-1H-indene, moving beyond traditional halogenation techniques is a primary objective.

Future synthetic strategies could focus on:

Catalytic Asymmetric Halogenation: The development of chiral catalysts for the enantioselective introduction of bromine and chlorine atoms onto the indene (B144670) scaffold would be a significant advancement. This could involve metal-catalyzed processes or organocatalysis, aiming for high yields and enantiomeric excesses.

Biocatalytic Approaches: The use of halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, offers a green alternative to conventional reagents. nih.govmdpi.com Research could focus on identifying or engineering enzymes capable of regioselectively halogenating the indene core at the C6 and C1 positions. biorxiv.orgrsc.org This approach could lead to milder reaction conditions and improved selectivity.

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions are emerging as powerful tools in sustainable synthesis. uva.nl Future work could explore photochemical bromination and chlorination of indene precursors, potentially offering unique reactivity and selectivity profiles not achievable through thermal methods.

A prospective comparison of these synthetic routes is presented in Table 1.

Table 1: Prospective Comparison of Future Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Asymmetric Halogenation | High enantioselectivity, atom economy. | Catalyst design and cost, optimization of reaction conditions. |

| Biocatalysis | High regioselectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

| Photochemistry/Electrochemistry | High selectivity, use of sustainable energy sources. | Specialized equipment, potential for side reactions. |

Exploration of Undiscovered Reactivity Patterns

The dual halogenation of this compound at distinct positions on the aromatic ring and the aliphatic portion of the molecule suggests a rich and varied reactivity profile that is yet to be fully explored.

Key areas for future investigation include:

Selective Cross-Coupling Reactions: The differential reactivity of the aryl bromide and the benzylic chloride could be exploited in sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities at both the C6 and C1 positions.

Cycloaddition Reactions: The indene core can participate in various cycloaddition reactions. rsc.orgnih.govlibretexts.orgchempedia.infowikipedia.org Future studies could investigate the Diels-Alder and other cycloaddition reactions of derivatives of this compound to construct complex polycyclic systems.

C-H Activation: Direct functionalization of the C-H bonds on the indene scaffold represents an atom-economical approach to derivatization. researchgate.netnih.govnih.govyoutube.com Research into transition-metal-catalyzed C-H activation at various positions of the this compound molecule could open up new avenues for functionalization.

Advanced Mechanistic Investigations using State-of-the-Art Techniques

A thorough understanding of reaction mechanisms is crucial for the optimization of existing reactions and the development of new synthetic methods. For this compound, several advanced techniques could be employed to elucidate the intricate details of its chemical transformations.

Future mechanistic studies could involve:

In-situ Reaction Monitoring: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways. mt.comspectroscopyonline.comoxinst.comresearchgate.netrsc.org

Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique can be used to detect and characterize short-lived reaction intermediates, such as radicals and excited states, which are often involved in photochemical and catalytic reactions. nih.govnd.edunih.govresearchgate.netresearchgate.net

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with deuterium, ¹³C) can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Expansion of Derivatization and Functionalization Strategies

The this compound scaffold holds significant potential as a versatile building block for the synthesis of a wide range of functional molecules.

Future research should focus on:

Late-Stage Functionalization: This approach involves introducing functional groups into a complex molecule at a late stage of the synthesis, which can rapidly generate a library of analogues for biological screening. nih.govwikipedia.orgnih.govmpg.deresearchgate.net The development of late-stage functionalization methods for the this compound core could accelerate the discovery of new bioactive compounds.

Synthesis of Pharmaceutical Intermediates: The indane core is a common motif in many biologically active compounds and approved drugs. sumitomo-chem.co.jpmdpi.comderpharmachemica.com Future work could explore the conversion of this compound into key intermediates for the synthesis of novel pharmaceutical agents.

Development of Functional Materials: The unique electronic and steric properties of halogenated indenes could be harnessed in the design of new organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals.

A hypothetical derivatization of this compound for potential applications is outlined in Table 2.

Table 2: Hypothetical Derivatization of this compound and Potential Applications

| Position of Functionalization | Introduced Functional Group | Potential Application Area |

|---|---|---|

| C1 (via nucleophilic substitution) | Azide (-N₃) | Precursor for triazole synthesis (Click Chemistry) |

| C6 (via Suzuki coupling) | Phenyl (-C₆H₅) | Core for liquid crystal design |

| C1 and C6 (sequential coupling) | Amino and Carboxyl groups | Building block for novel peptidomimetics |

Leveraging Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and the design of new catalysts. mdpi.com

For this compound, computational approaches can be utilized to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of various reactions.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the synthesis and functionalization of this compound. nih.govwisc.edursc.org This can involve designing catalysts with optimal activity and selectivity for specific transformations.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways, transition state structures, and activation energies, complementing experimental mechanistic studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-1-chloro-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of dihydroindene precursors. For example, bromination and chlorination steps may involve electrophilic aromatic substitution using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃. Optimization requires monitoring reaction temperature, stoichiometry, and solvent polarity (e.g., dichloromethane vs. THF). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Similar halogenated indene derivatives (e.g., 5-bromo-6-chloro-2,3-dihydro-1H-inden-1-one) are synthesized using analogous protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and dihydroindene conformation. Coupling constants in H NMR distinguish axial/equatorial hydrogens.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 235.95 for C₉H₇BrCl).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-III can visualize thermal ellipsoids .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer : Due to bromine and chlorine substituents, it is classified as hazardous. Use PPE (gloves, goggles), avoid inhalation/contact, and store in a cool, dry place under inert gas (argon/nitrogen). Refer to SDS guidelines for halogenated aromatics (e.g., spill management, waste disposal) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and Br groups activate the indene ring for nucleophilic aromatic substitution (SNAr) but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict regioselectivity. For example, bromine at position 6 may direct palladium catalysts to position 1 due to steric bulk. Experimental validation requires monitoring reaction progress via TLC/GC-MS .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated dihydroindenes?

- Methodological Answer : Discrepancies in bond angles or torsion angles may arise from polymorphism or refinement errors. Use SHELXL’s TWIN/BASF commands to model twinning. Cross-validate with spectroscopic data and computational geometry optimization (e.g., Gaussian 16). If purity is questioned (e.g., CAS 95% vs. 97%), repeat crystallization from alternative solvents (ethanol/acetone) .

Q. How can this compound serve as a precursor in pharmaceutical applications?

- Methodological Answer : The dihydroindene scaffold is prevalent in bioactive molecules. For example, functionalization at position 1 (chlorine) and 6 (bromine) enables synthesis of kinase inhibitors or GPCR modulators. Design analogs by replacing Br with amino/alkoxy groups via Buchwald-Hartwig amination. Test bioactivity using in vitro assays (e.g., IC₅₀ determination via HPLC) .

Q. What computational methods predict the compound’s solubility and partition coefficient (LogP)?

- Methodological Answer : Use Schrodinger’s QikProp or ACD/Labs to calculate LogP and solubility in DMSO/water. Molecular dynamics simulations (GROMACS) model solvation shells. Experimentally, perform shake-flask assays with UV-Vis quantification. Compare results with similar compounds (e.g., 5-bromo-2,3-dihydro-1H-inden-1-one, LogP ~2.8) .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Step Tracking : Use LC-MS to identify unstable intermediates.

- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency.

- Byproduct Analysis : F NMR (if fluorinated analogs are present) or IR spectroscopy detects side products.

- Scale-Up Adjustments : Optimize mixing rates and temperature gradients to avoid exothermic side reactions .

Methodological Best Practices

- Data Validation : Triangulate crystallographic, spectroscopic, and computational data to ensure structural accuracy .

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst loading) in detail for protocol replication.

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and ethical use in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.